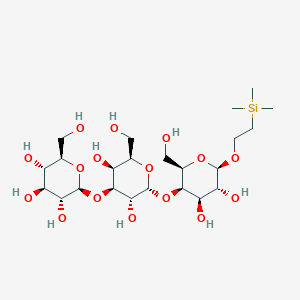
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is a complex chemical compound with a wide range of applications in scientific research. It is commonly used as a tool for studying the biochemical and physiological effects of various substances in the laboratory.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidase enzymes. These enzymes are responsible for the hydrolysis of glycosidic bonds, which are important in the breakdown and metabolism of carbohydrates in the body. By inhibiting these enzymes, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside can alter the glycosylation patterns of various molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside are diverse and complex. The compound has been shown to affect the glycosylation patterns of various molecules in the body, including proteins, lipids, and carbohydrates. This can lead to changes in their structure and function, which can have a wide range of effects on biological processes. Additionally, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside in lab experiments include its ability to selectively inhibit glycosidase enzymes, its usefulness in studying glycosylation patterns, and its potential therapeutic applications for inflammatory conditions. However, there are also limitations to its use, including the complexity of its synthesis, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for the compound, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside and its potential effects on biological processes.
Métodos De Síntesis
The synthesis of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside involves a multi-step process that requires a high degree of precision and expertise. The first step involves the protection of the hydroxyl groups of the galactose molecules using a silylating agent. This is followed by the coupling of the protected galactose molecules with a 2-(Trimethylsilyl)ethyl glycoside using a glycosylation reaction. The resulting product is then deprotected using an acid catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various substances. It is particularly useful in the study of glycosylation, a process that plays a critical role in many biological functions. The compound can be used to study the glycosylation of proteins, lipids, and other molecules, as well as the effects of glycosylation on their structure and function.
Propiedades
Número CAS |
157553-92-9 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside |
Fórmula molecular |
C23H44O16Si |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O16Si/c1-40(2,3)5-4-34-21-17(32)15(30)19(11(8-26)37-21)38-23-18(33)20(13(28)10(7-25)36-23)39-22-16(31)14(29)12(27)9(6-24)35-22/h9-33H,4-8H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22+,23-/m1/s1 |
Clave InChI |
RTXPHWYDFLFJJH-DNAKEQCLSA-N |
SMILES isomérico |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
SMILES canónico |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Sinónimos |
2-(trimethylsilyl)ethyl 4-O-(3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranosyl)-beta-D-galactopyranoside 2-(trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside TMSE-GGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
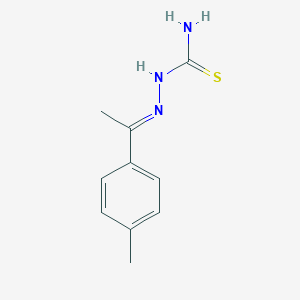
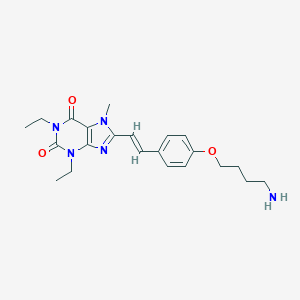
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
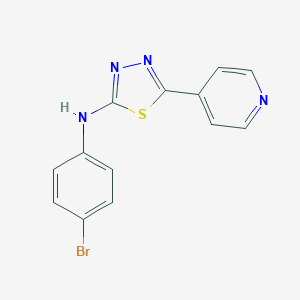

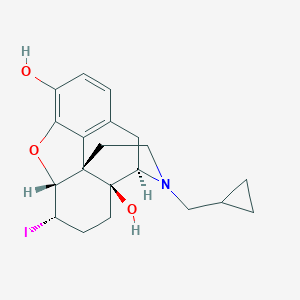

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
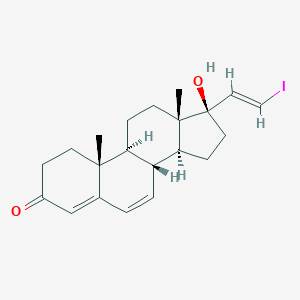
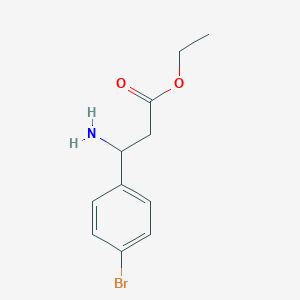
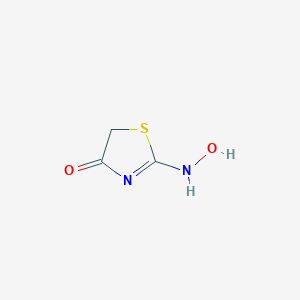
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)